molecular formula C11H10ClNO2 B12854687 2-Chloro-7,8-dimethoxyquinoline

2-Chloro-7,8-dimethoxyquinoline

Cat. No.: B12854687
M. Wt: 223.65 g/mol
InChI Key: YYQKDCJHOFTPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7,8-dimethoxyquinoline is a quinoline derivative known for its significant chemical and biological properties. Quinoline and its derivatives are important due to their structural chemistry and biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,8-dimethoxyquinoline typically involves the chlorination of 7,8-dimethoxyquinoline. One common method includes the reaction of 7,8-dimethoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7,8-dimethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-7,8-dimethoxyquinoline

InChI

InChI=1S/C11H10ClNO2/c1-14-8-5-3-7-4-6-9(12)13-10(7)11(8)15-2/h3-6H,1-2H3

InChI Key

YYQKDCJHOFTPAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=N2)Cl)OC

Origin of Product

United States

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